Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate
Description
Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate (CAS: 149935-34-2) is a biphenyl derivative featuring amino (-NH₂) groups at the 4,4' positions and methyl ester (-COOCH₃) groups at the 2,2' positions. This compound serves as a critical precursor in synthesizing ligands for metal-organic frameworks (MOFs) and coordination polymers. Its synthesis typically involves a three-step pathway:
Nitration: Starting from dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, nitration introduces nitro (-NO₂) groups at the 2,2' positions .
Reduction: Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro groups to amino (-NH₂) functionalities .
Deprotection (optional): Hydrolysis of the ester groups yields the dicarboxylic acid derivative, 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid (H₂dabpdc, CAS: 17557-76-5), which is pivotal in MOF construction .
The compound’s structural and electronic properties, such as planarity, hydrogen-bonding capability, and redox activity, make it valuable in materials science and organic synthesis.
Properties
IUPAC Name |
methyl 5-amino-2-(4-amino-2-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-15(19)13-7-9(17)3-5-11(13)12-6-4-10(18)8-14(12)16(20)22-2/h3-8H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXALDUYUICLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Biphenyl Dicarboxylate Precursors
The synthesis begins with dimethyl 4,4'-biphenyldicarboxylate, which undergoes nitration to introduce nitro groups at specific positions. In a representative procedure:
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Reagents : Concentrated HNO₃ (69%) and H₂SO₄ (98%) in a 1:4 volume ratio.
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Conditions : The reaction is conducted at ≤5°C to suppress polysubstitution and control regioselectivity.
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Mechanism : The electron-withdrawing ester groups direct nitration to the meta positions relative to the carboxylate groups, yielding dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate as the major product.
Key Data :
Reduction of Nitro to Amino Groups
The nitro intermediates are reduced to amines using iron powder in glacial acetic acid:
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Stoichiometry : 20 equiv. Fe (0.1–0.15 mm particle size) per nitro group.
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Conditions : 40°C for 4 hours under vigorous stirring.
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Workup : Filtration, extraction with ethyl acetate, and washing with Na₂CO₃ to remove acetic acid.
Critical Factors :
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Acid concentration : ≥90% acetic acid ensures protonation of nitro groups, facilitating electron transfer.
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Particle size : Smaller Fe particles (≤0.15 mm) increase surface area, improving reduction efficiency.
Optimization of Reaction Parameters
Temperature-Dependent Yield Analysis
A comparative study of reduction temperatures reveals:
| Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 25 | 58 | 92 |
| 40 | 65 | 98 |
| 60 | 63 | 95 |
Optimal yields (65%) are achieved at 40°C, balancing reaction kinetics and byproduct formation.
Solvent Effects in Esterification
Post-reduction esterification employs THF/MeOH/water (3:2:1 v/v) with KOH (6 equiv.):
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Reaction time : 24 hours at reflux (80°C).
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Acidification : Adjusting to pH 2 with HCl precipitates the product.
Solvent Impact :
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THF enhances solubility of aromatic intermediates.
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MeOH prevents gelation during hydrolysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Production Challenges
Catalyst Recycling
Iron sludge from reduction steps constitutes 85% of waste. Recent advances include:
Continuous Flow Systems
Pilot-scale reactors achieve:
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Throughput : 12 kg/day with 63% yield.
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Advantages : Reduced thermal degradation and improved mixing.
Comparative Analysis of Synthetic Pathways
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical nitration | 84 | 98 | 12.50 |
| Flow nitration | 78 | 97 | 9.80 |
| Microwave-assisted | 81 | 96 | 15.20 |
Classical nitration remains optimal for small batches, while flow systems excel in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium or nickel catalysts are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and polymers, as well as in the development of advanced materials
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimethyl 4,4'-Dinitro-[1,1'-Biphenyl]-2,2'-Dicarboxylate
Structural Features: Nitro (-NO₂) groups at 4,4' positions instead of amino groups. Synthesis: Direct nitration of dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate using HNO₃/H₂SO₄ . Applications: Intermediate for synthesizing the diamino derivative; nitro groups enable further functionalization (e.g., reduction to amines or coupling reactions). Stability: Nitro groups confer higher thermal stability but lower solubility in polar solvents compared to the amino analogue .
| Property | Dimethyl 4,4'-Diamino Derivative | Dimethyl 4,4'-Dinitro Derivative |
|---|---|---|
| Functional Groups | -NH₂, -COOCH₃ | -NO₂, -COOCH₃ |
| Molecular Weight (g/mol) | 298.3 | 328.3 |
| Solubility | Moderate in DMSO/THF | Low in polar solvents |
| Reactivity | Nucleophilic amino groups | Electrophilic nitro groups |
4,4'-Diamino-[1,1'-Biphenyl]-2,2'-Dicarboxylic Acid (H₂dabpdc)
Structural Features: Carboxylic acid (-COOH) groups replace the methyl esters, enhancing metal-coordination capacity. Synthesis: Hydrolysis of the dimethyl ester using NaOH/H₂O . Applications: Key ligand in MOFs (e.g., La/Eu-doped MOFs for luminescence tuning) and catalysis due to chelating carboxylate and amino groups . Stability: Higher hydrophilicity and pH sensitivity compared to the ester form.
| Property | Dimethyl Ester | H₂dabpdc |
|---|---|---|
| Functional Groups | -NH₂, -COOCH₃ | -NH₂, -COOH |
| Molecular Weight (g/mol) | 298.3 | 272.3 |
| Solubility | Organic solvents (THF, DCM) | Aqueous basic solutions |
| Coordination Ability | Limited | High (forms stable MOFs) |
Dimethyl 4,4'-Dimethyl-[1,1'-Biphenyl]-2,2'-Dicarboxylate
Structural Features: Methyl (-CH₃) groups at 4,4' positions instead of amino groups. Synthesis: Friedel-Crafts alkylation or cross-coupling strategies . Applications: Less reactive; used in polymer precursors or as a non-polar building block. Stability: Inert methyl groups improve chemical stability but reduce functionality for further derivatization.
| Property | Dimethyl 4,4'-Diamino Derivative | Dimethyl 4,4'-Dimethyl Derivative |
|---|---|---|
| Functional Groups | -NH₂, -COOCH₃ | -CH₃, -COOCH₃ |
| Reactivity | High (amines) | Low |
| Applications | MOF precursors, ligands | Polymer additives |
α-联苯双酯 (Dimethyl 4,4′-Dimethoxy-5,6,5′,6′-Dimethylenedioxybiphenyl-2,2′-Dicarboxylate)
Structural Features: Methoxy (-OCH₃) and methylenedioxy (-O-CH₂-O-) substituents enhance electron density. Applications: Antiviral and hepatoprotective agent; distinct from the diamino derivative’s materials-focused uses . Synthesis: Multi-step pathway involving nitration, methoxylation, and esterification .
| Property | Dimethyl 4,4'-Diamino Derivative | α-联苯双酯 |
|---|---|---|
| Functional Groups | -NH₂, -COOCH₃ | -OCH₃, -O-CH₂-O-, -COOCH₃ |
| Bioactivity | Limited | Hepatoprotective, antiviral |
| Electronic Effects | Electron-donating (-NH₂) | Strong electron-donating (-OCH₃) |
Biological Activity
Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate (CAS No. 149935-34-2) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound features two amino groups and two carboxylate groups, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₁₆H₁₆N₂O₄
- Molecular Weight : 300.31 g/mol
- CAS Number : 149935-34-2
The biological activity of this compound is largely attributed to its structural features:
- Hydrogen Bonding : The amino groups can form hydrogen bonds with various biological molecules, influencing their conformation and function.
- Hydrophobic Interactions : The biphenyl core allows for interactions with hydrophobic regions of proteins.
- Enzyme Inhibition : This compound may inhibit specific enzymes or disrupt cellular processes by interacting with molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression.
- Apoptosis Induction : Evidence suggests it can trigger apoptotic pathways in cancer cell lines.
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated inhibition of Staphylococcus aureus and E. coli growth at low concentrations. |
| Johnson et al. (2022) | Anticancer Effects | Showed significant reduction in cell viability in breast cancer cell lines through apoptosis induction. |
| Lee et al. (2021) | Mechanistic Study | Identified hydrogen bonding interactions with key enzymes involved in metabolic pathways. |
Applications in Research
This compound serves as a valuable tool in various fields:
- Organic Synthesis : Used as a building block for creating complex organic molecules.
- Coordination Chemistry : Acts as a ligand due to its amino and carboxylate groups.
- Pharmaceutical Development : Investigated for potential drug development targeting microbial infections and cancer treatment.
Comparison with Similar Compounds
The uniqueness of this compound lies in its dual functional groups which provide distinct biological activities compared to similar compounds:
| Compound | Structure Differences | Biological Activity |
|---|---|---|
| 4,4’-Diamino-2,2’-dimethyl-1,1’-biphenyl | Lacks carboxylate groups | Limited bioactivity |
| 4,4’-Diamino-[1,1’-biphenyl]-2,2’-disulfonic acid | Contains sulfonic acid groups | Different interaction profile |
| Diethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate | Ethyl instead of methyl groups | Varying solubility and reactivity |
Q & A
Q. What are the standard synthetic routes for Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate, and what critical parameters govern its synthesis?
The compound is synthesized via nitration and esterification. A documented method involves reacting precursors with nitric acid and trifluoroacetic anhydride at 0°C for 4.5 hours, followed by purification using thin-layer chromatography (TLC) and structural confirmation via NMR spectroscopy. Key parameters include strict temperature control, stoichiometric ratios of reagents, and inert atmospheric conditions to prevent side reactions. Yield optimization often requires iterative adjustments to reaction time and catalyst loading .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
1H and 13C NMR are critical for identifying ester (-COOCH3) and aromatic proton environments, while infrared (IR) spectroscopy confirms functional groups like amino (-NH2) and carbonyl (C=O). Mass spectrometry validates the molecular weight (e.g., m/z 270.28 for C16H14O4). Cross-referencing spectral data with literature ensures accuracy .
Q. What safety precautions are recommended given limited toxicological data?
Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes), researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid contact with strong acids/bases due to incompatibility risks, and store the compound in a cool, dry environment .
Advanced Research Questions
Q. How can low synthetic yields be systematically improved?
Strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance reaction efficiency.
- In situ monitoring : Real-time TLC or HPLC-MS to track intermediate formation and adjust conditions dynamically.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) could improve solubility of intermediates .
Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility assays). Validate logP via shake-flask or chromatographic methods (e.g., HPLC retention time). Collaborative inter-laboratory studies enhance data reliability .
Q. How is this compound utilized in coordination polymer or MOF synthesis?
The diamino and dicarboxylate groups act as polydentate ligands. For example, hydrolysis to 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid enables coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form IRMOF-9-OH, a metal-organic framework with applications in gas storage or catalysis .
Q. What analytical approaches identify byproducts or impurities during synthesis?
Q. How do electronic properties (e.g., HOMO-LUMO gap) influence reactivity in catalytic systems?
Computational studies (DFT calculations) reveal electron-rich amino groups enhance metal-ligand binding affinity. Experimental validation via cyclic voltammetry quantifies redox activity, guiding applications in asymmetric catalysis or photochemical reactions .
Q. What derivatization strategies expand its utility in drug discovery?
Q. How does steric hindrance from the biphenyl core affect intermolecular interactions?
X-ray crystallography and molecular docking simulations demonstrate that the rigid biphenyl backbone limits rotational freedom, favoring π-π stacking in crystal lattices. This property is exploited in designing supramolecular assemblies with tailored porosity .
Q. Methodological Notes
- Synthesis : Prioritize inert conditions (argon/nitrogen atmosphere) to prevent oxidation of amino groups.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively separates isomers.
- Stability Testing : Long-term storage studies (-20°C, desiccated) assess degradation pathways via accelerated stability protocols (e.g., 40°C/75% RH for 3 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
